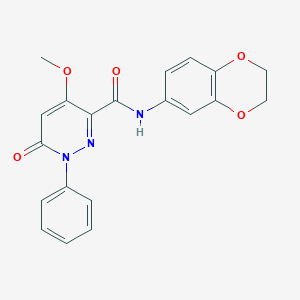![molecular formula C18H20ClN3S B2903069 1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanamine hydrochloride CAS No. 2179449-14-8](/img/structure/B2903069.png)
1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanamine hydrochloride is a synthetic compound known for its diverse range of applications in chemistry, biology, medicine, and industry. The compound belongs to the class of phenylpyrazoles, characterized by a phenyl group attached to a pyrazole ring. The presence of the ethylsulfanyl group further enhances its chemical properties, making it a compound of significant interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : 1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanamine hydrochloride can be synthesized through a multi-step process involving the reaction of a phenylpyrazole intermediate with ethylsulfanylphenyl and methanamine. Commonly used synthetic routes involve:
Starting with the synthesis of 1-phenyl-1H-pyrazole through cyclization reactions.
Introduction of the ethylsulfanyl group via nucleophilic substitution reactions.
Final coupling with methanamine to obtain the target compound.
Industrial Production Methods: : Industrial production often utilizes automated flow reactors to enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions such as temperature, solvent, and catalysts ensures high purity and scalability of the production.
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions to form sulfoxides and sulfones.
Reduction: : Reduction of the pyrazole ring can yield different hydrogenated pyrazole derivatives.
Substitution: : Nucleophilic and electrophilic substitution reactions on the phenyl ring and pyrazole core.
Common Reagents and Conditions
Oxidizing agents like m-chloroperbenzoic acid for oxidation reactions.
Reducing agents such as lithium aluminium hydride for reduction.
Various halides and nucleophiles for substitution reactions.
Major Products
Oxidation leads to sulfoxides and sulfones.
Reduction yields hydrogenated pyrazole derivatives.
Substitution reactions produce modified phenyl and pyrazole derivatives.
Chemistry
Utilized as a building block in the synthesis of complex organic molecules.
Studied for its role in various catalytic processes.
Biology
Investigated for its potential as a bioactive molecule, influencing biological pathways.
Medicine
Explored as a potential pharmaceutical compound, especially for its anti-inflammatory and anti-cancer properties.
Research into its role as a receptor modulator.
Industry
Used in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The compound exerts its effects primarily through interaction with specific molecular targets and pathways:
Molecular Targets: : It binds to enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: : Modulation of signal transduction pathways such as MAPK/ERK and NF-κB.
Vergleich Mit ähnlichen Verbindungen
Comparison with other phenylpyrazole derivatives highlights the uniqueness of 1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanamine hydrochloride:
Unique Features: : The presence of the ethylsulfanyl group enhances its bioavailability and specificity compared to similar compounds.
Similar Compounds: : 1-phenyl-1H-pyrazole, 1-{3-(methylsulfanyl)phenyl}-1H-pyrazole, and 1-{3-(ethylamino)phenyl}-1H-pyrazole.
By understanding the synthetic routes, chemical reactions, applications, mechanism of action, and its uniqueness compared to similar compounds, we can appreciate the significance of this compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S.ClH/c1-2-22-17-10-8-14(9-11-17)18-15(12-19)13-21(20-18)16-6-4-3-5-7-16;/h3-11,13H,2,12,19H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLOHVYJFYOFAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=NN(C=C2CN)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-butoxy-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B2902989.png)

![1-cinnamyl-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2902992.png)
![benzyl 2-[(1E)-3-phenoxyprop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2902993.png)
![Ethyl({[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl})amine](/img/structure/B2902995.png)
![2-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)(phenethyl)amino]pyrazine](/img/structure/B2902996.png)


![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2903000.png)
![1-isobutyl-5-mercapto-3-methyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2903002.png)
![2-(4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2903003.png)
![N6-cycloheptyl-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2903007.png)
![2,4,5-trimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2903008.png)

